N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide
Description
Indole-Oxadiazole Hybrid Architectures in Medicinal Chemistry
Indole-oxadiazole hybrids have emerged as privileged scaffolds in drug design due to their dual capacity for π-π stacking interactions (via the indole nucleus) and hydrogen bonding (via the oxadiazole ring). For example, N-substituted indole-oxadiazole derivatives demonstrate potent α-glucosidase inhibitory activity, with IC50 values as low as 9.37 µM, outperforming the standard drug acarbose (IC50 = 37.38 µM). Similarly, indole-oxadiazole conjugates targeting estrogen receptor alpha (ER-α) exhibit nanomolar binding affinities (e.g., 213.4 pM for compound 5o ), making them promising candidates for breast cancer therapy.
Table 1: Bioactive Indole-Oxadiazole Hybrids and Their Applications
The regioselective synthesis of these hybrids often involves tandem hetero-Diels–Alder/retro-Diels–Alder reactions or condensation of indole carboxylic acids with oxadiazole precursors.
Furan-Conjugated Systems in Pharmaceutical Research
Furan rings, characterized by their electron-rich aromatic systems, enhance drug-receptor interactions through dipole-dipole forces and van der Waals contacts. Recent studies highlight furan-conjugated tripeptides as potent anticancer agents, with one derivative showing an IC50 of 0.28 µM against HeLa cells while sparing normal fibroblasts. Additionally, furan-oxadiazole derivatives exhibit strong binding to enzymatic active sites, as demonstrated by molecular docking studies targeting bacterial pathogens.
Table 2: Furan-Containing Hybrids and Their Therapeutic Applications
The 2,5-dimethylfuran subgroup in N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide likely contributes to metabolic stability by resisting oxidative degradation, a common limitation of simpler furan derivatives.
Historical Development of Multi-Heterocyclic Compounds
The evolution of heterocyclic chemistry began in the early 19th century with the isolation of alloxan from uric acid. By the mid-20th century, advances in synthetic methodologies (e.g., Huisgen cycloaddition, Buchwald-Hartwig amination) enabled the systematic construction of multi-heterocyclic systems. Modern techniques, such as ultrasonic-assisted synthesis, now permit the rapid assembly of benzofuran-oxadiazole hybrids under mild conditions. These developments have expanded the medicinal chemistry toolkit, allowing precise modulation of pharmacodynamic and pharmacokinetic properties.
Pharmacophore Significance of the Tripartite Structure
The target compound’s tripartite structure integrates three critical pharmacophores:
- Indole : Facilitates interactions with hydrophobic protein pockets via its planar aromatic system. Indole derivatives are known to modulate serotonin receptors and kinase enzymes.
- 1,3,4-Oxadiazole : Acts as a bioisostere for carboxylic acid esters, improving metabolic stability while maintaining hydrogen-bonding capacity. Oxadiazole rings also enhance electron-withdrawing effects, polarizing adjacent bonds for nucleophilic attack.
- 2,5-Dimethylfuran : The methyl groups sterically shield the furan oxygen, reducing susceptibility to ring-opening oxidation. This modification is critical for in vivo stability, as demonstrated in furan-based prodrugs.
The synergy among these moieties is exemplified by molecular docking studies, where furan-oxadiazole derivatives occupy deep binding pockets of target proteins, while the indole carboxamide group stabilizes interactions through hydrogen bonding.
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-9-7-12(10(2)23-9)16-20-21-17(24-16)19-15(22)13-8-18-14-6-4-3-5-11(13)14/h3-8,18H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGJKNPLWJLYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of 2,5-dimethylfuran: This can be synthesized from biomass-derived furfural through catalytic hydrogenation.
Synthesis of 1,3,4-oxadiazole ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with indole-3-carboxylic acid: The final step involves the coupling of the oxadiazole intermediate with indole-3-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 2,5-dimethylfuran-3-one.
Reduction: Formation of 2,5-dimethylfuran-3-ylamine.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 287.27 g/mol. Its structure includes:
- Furan Ring : Enhances lipophilicity and biological interactions.
- Oxadiazole Ring : Known for its biological activity against pathogens.
- Indole Core : Associated with neuroprotective and anticancer properties.
Chemistry
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in synthetic organic chemistry.
| Reaction Type | Example Reaction | Conditions |
|---|---|---|
| Oxidation | Furan to furanone | KMnO4 or H2O2 in acidic medium |
| Reduction | Oxadiazole to amine | Lithium aluminum hydride (LiAlH4) |
| Substitution | Electrophilic substitution on indole | Halogens in presence of Lewis acid |
Biology
The compound has been investigated for its antimicrobial and anticancer properties. In vitro studies have shown significant efficacy against various bacterial strains and cancer cell lines.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against several strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 |
These results indicate that the compound exhibits strong antibacterial properties, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The compound's anticancer potential has been explored through various studies. For instance, certain derivatives showed significant growth inhibition against cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% . This suggests that modifications of the compound could lead to promising anticancer agents.
Medical Applications
Given its unique structure and biological activity, this compound is being explored for drug development. Its ability to interact with specific molecular targets positions it as a potential lead compound in the search for new therapeutic agents.
Industrial Applications
In addition to its applications in medicine and biology, this compound is being utilized in the development of new materials and catalysts. Its unique chemical properties allow it to be incorporated into formulations that require specific reactivity or stability under various conditions.
Synthesis and Characterization
A study detailing the synthesis of related compounds demonstrated effective methodologies for producing derivatives of this compound. The characterization involved spectroscopic techniques that confirmed the desired structures and purity levels necessary for biological testing .
Biological Evaluation
In another case study focusing on antimicrobial evaluation, various derivatives were tested against Gram-positive and Gram-negative bacteria using agar diffusion methods. The results indicated strong antibacterial activity with specific compounds achieving diameters of inhibition zones significantly greater than standard antibiotics .
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs from a screening library of 3,050 compounds (). Key structural and physicochemical differences are highlighted:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocyclic Scaffolds: All three compounds feature a 1,3,4-oxadiazole core. However, the target compound and E208-1353 incorporate carboxamide linkages, while the third compound uses a methanone bridge to connect substituents.
E208-1353 substitutes the oxadiazole with a dimethoxyphenyl group (polar, hydrogen-bond acceptor) and a pyrrolidinone-propyl chain (flexible, amide-containing), which may enhance aqueous solubility compared to the target compound . The third compound links dimethylfuran to an azepane-oxadiazole hybrid, introducing a seven-membered ring (azepane) that could modulate conformational flexibility and steric bulk.
Molecular Weight and Complexity: E208-1353 has the highest molecular weight (388.42 g/mol) due to its dimethoxyphenyl and pyrrolidinone groups. The target compound’s molecular weight is likely lower, given its simpler substituents, though exact data are unavailable.
Functional Group Implications: The indole-carboxamide in the target compound may engage in hydrogen bonding via its amide and NH groups, whereas the dimethoxyphenyl in E208-1353 offers ether oxygen atoms for polar interactions. The pyrrolidinone in E208-1353 introduces a cyclic amide, which could improve metabolic stability compared to the dimethylfuran group in the target compound.
Research Findings and Implications
While direct pharmacological data for the target compound are absent, structural analysis reveals critical distinctions:
- Lipophilicity: The dimethylfuran and indole groups in the target compound suggest higher lipophilicity than E208-1353, which contains polar methoxy and pyrrolidinone groups. This may influence tissue penetration and cytochrome P450 metabolism.
- Bioavailability: E208-1353’s pyrrolidinone-propyl chain likely enhances solubility, a factor often limiting indole-based compounds.
Biological Activity
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in treating various diseases.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 287.27 g/mol. The structural characteristics include:
- Furan Ring : Contributes to the compound's lipophilicity and biological interactions.
- Oxadiazole Ring : Known for its role in enhancing biological activity against various pathogens.
- Indole Core : Often associated with neuroprotective and anti-cancer properties.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various strains of bacteria. In vitro evaluations showed significant efficacy against Staphylococcus aureus and methicillin-resistant strains (MRSA) with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| MRSA | 16 |
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In cellular assays, it demonstrated inhibition of pro-inflammatory cytokines, suggesting a mechanism that may involve modulation of the NF-kB signaling pathway. The half-maximal inhibitory concentration (IC50) values for inflammatory markers were found to be in the low micromolar range .
| Cytokine | IC50 (µM) |
|---|---|
| TNF-alpha | 10 |
| IL-6 | 12 |
Case Study 1: Antimicrobial Efficacy
In a study examining a series of oxadiazole derivatives, this compound was identified as one of the most potent compounds against MRSA. The study utilized both disc diffusion and broth microdilution methods to assess efficacy .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms of this compound. Using an LPS-induced inflammation model in macrophages, the compound significantly reduced the expression levels of pro-inflammatory cytokines compared to controls .
Q & A
Q. What are the established synthetic routes for preparing N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide, and what reaction conditions are critical for yield optimization?
Answer: The compound can be synthesized via multi-step heterocyclic coupling. A common approach involves:
- Step 1: Formation of the 1,3,4-oxadiazole ring by cyclizing a thiosemicarbazide intermediate (e.g., using 2,5-dimethylfuran-3-carboxylic acid derivatives and hydrazine hydrate in DMF) .
- Step 2: Coupling the oxadiazole moiety to the indole-3-carboxamide group via nucleophilic substitution or amidation. Potassium carbonate (K₂CO₃) in DMF is often used to deprotonate the indole NH and facilitate coupling .
- Critical Conditions:
- Molar Ratios: Excess hydrazine hydrate (1.2–1.5 equivalents) improves cyclization efficiency .
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to their ability to stabilize intermediates .
- Purification: Column chromatography with eluents like cyclohexane/ethyl acetate (80:20) or recrystallization from DMF/acetic acid mixtures is recommended .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Stretching vibrations for amide C=O (~1666–1670 cm⁻¹) and NH (~3298–3313 cm⁻¹) confirm functional groups .
- Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]⁺) should match the theoretical molecular weight (e.g., 341.32 g/mol for C₁₆H₁₅N₅O₄) .
- HPLC: Use a C18 column with methanol/water gradients to assess purity (>95%) .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the reactivity or binding affinity of this compound in biological systems?
Answer:
- Docking Studies: Software like AutoDock Vina can model interactions between the compound’s oxadiazole and indole moieties with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the carboxamide group and π-π stacking with the furan ring .
- DFT Calculations: Optimize the geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and predict redox behavior .
- MD Simulations: Assess stability in aqueous environments using GROMACS, noting solvation effects on the furan’s hydrophobicity .
Q. What strategies are effective in resolving contradictory spectral data (e.g., unexpected NMR splitting or IR shifts) during characterization?
Answer:
- Variable Temperature NMR: Resolve dynamic effects (e.g., hindered rotation of the oxadiazole ring) by acquiring spectra at 25°C and 60°C .
- Deuterium Exchange: Confirm NH protons by treating the sample with D₂O; disappearance of δ ~12 ppm signals validates assignments .
- Cross-Validation: Compare experimental IR peaks with computed spectra (e.g., using Gaussian) to identify artifacts or impurities .
Q. How can reaction yields be improved for the coupling step between the oxadiazole and indole moieties?
Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are involved .
- Microwave Assistance: Reduce reaction time from hours to minutes (e.g., 190°C for 50 h vs. 30 min under microwave) while maintaining yields >80% .
- Additives: Use tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in biphasic systems .
Methodological Considerations
Q. What are the best practices for scaling up synthesis from milligram to gram quantities without compromising purity?
Answer:
- Batch Reactor Optimization: Maintain strict temperature control (±2°C) during exothermic steps (e.g., cyclization) to avoid side reactions .
- Workup Modifications: Replace column chromatography with fractional crystallization (e.g., using ethanol/water mixtures) for cost-effective purification .
- In-Process Analytics: Use inline FTIR or Raman spectroscopy to monitor reaction progression and terminate at optimal conversion .
Q. How can researchers validate the biological activity of this compound against off-target effects in vitro?
Answer:
- Selectivity Profiling: Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to assess specificity across 100+ kinases .
- Cellular Toxicity Assays: Measure IC₅₀ values in HEK293 or HepG2 cells via MTT assays, ensuring cytotoxicity thresholds >50 μM .
- Metabolite Screening: Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify potential toxic metabolites .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?
Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill coefficients .
- Error Propagation: Use bootstrap resampling (n=1000 iterations) to estimate confidence intervals for EC₅₀ values .
- Outlier Detection: Apply Grubbs’ test (α=0.05) to exclude anomalous data points from replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
